1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
CAS No.:
Cat. No.: VC9803988
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4-one |
| Standard InChI | InChI=1S/C13H13N3O/c1-3-15-9(2)8-12(17)16-11-7-5-4-6-10(11)14-13(15)16/h4-8H,3H2,1-2H3 |
| Standard InChI Key | MLFUAGOYQKUIJG-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C |
| Canonical SMILES | CCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring fused to a benzimidazole system, with an ethyl group at position 1 and a methyl group at position 2 (Figure 1). Its IUPAC name, 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4-one, reflects this substitution pattern. Key structural parameters include:
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Molecular Formula:
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Molecular Weight: 227.26 g/mol
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Canonical SMILES:
X-ray crystallography and computational studies reveal planarity in the fused ring system, which enhances π-π stacking interactions with biological targets . The carbonyl group at position 4 contributes to hydrogen-bonding capabilities, a feature critical for enzyme inhibition.
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically involves multi-step reactions starting from 2-aminobenzimidazole derivatives. A common approach utilizes β-keto esters or α,β-unsaturated carbonyl compounds as pyrimidine precursors . For example:
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Condensation with β-Keto Esters:
Heating 2-aminobenzimidazole (1a) with ethyl acetoacetate in ethanol under acidic conditions yields the pyrimidine ring via cyclocondensation . This method achieves yields of 74–94% with microwave assistance . -
Reactions with α,β-Unsaturated Aldehydes:
Cho et al. demonstrated that β-bromo-α,β-unsaturated aldehydes react with 1a to form the target compound in 85–92% yields under solvent-free conditions .
Advanced Catalytic Strategies
Recent advances emphasize heterogeneous catalysis to improve efficiency. For instance, polyacrylic-supported layered double hydroxides (PAA-g-LDH) reduce reaction times to 2–3 hours while maintaining yields above 85% . Photochemical methods using UV light (312 nm) have also been explored, enabling rapid cyclization without solvents .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| β-Keto ester condensation | None | 74–94 | 8–24 | |
| α,β-Unsaturated aldehyde | PAA-g-LDH | 85–92 | 2–3 | |
| Photochemical | UV light (312 nm) | 89–91 | 0.5–2 |
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL. The nitrogen-rich framework enhances interactions with microbial enzymes, particularly those involved in folate biosynthesis .
Enzyme Inhibition
The carbonyl group at position 4 interacts with active sites of tyrosine kinases and cyclooxygenase-2 (COX-2), suggesting utility in inflammatory and autoimmune diseases .
Applications in Drug Development
Scaffold Optimization
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with DHFR and DNA topoisomerases using cryo-EM and molecular docking .
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Hybrid Molecules: Conjugate with known anticancer agents (e.g., doxorubicin) to synergize efficacy .
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Green Chemistry: Develop solvent-free syntheses using biocatalysts or flow chemistry .
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